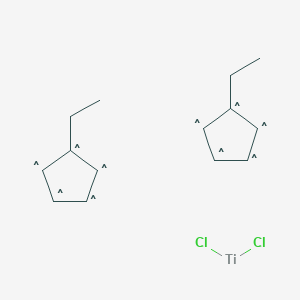

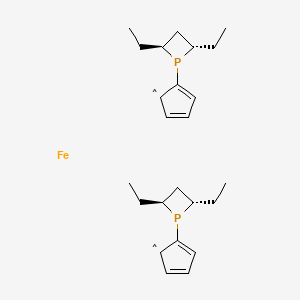

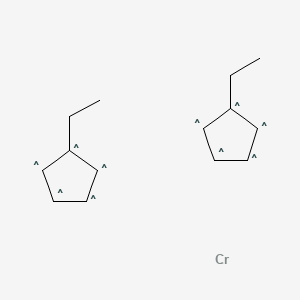

Bis(ethylcyclopentadienyl)chromium; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

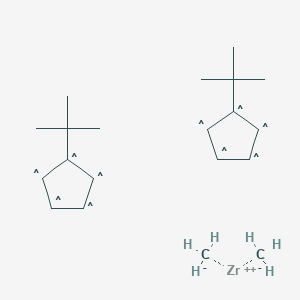

Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is a compound with the molecular formula C14H18Cr . It has a molecular weight of 238.29 g/mol . It is used as a catalyst for the polymerization of ethylene .

Molecular Structure Analysis

The molecular structure of Bis(ethylcyclopentadienyl)chromium consists of a chromium atom bonded to two ethylcyclopentadienyl groups . The InChI string representation of its structure isInChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; . Chemical Reactions Analysis

Bis(ethylcyclopentadienyl)chromium is used as a catalyst in chemical reactions, particularly in the polymerization of ethylene .Physical And Chemical Properties Analysis

Bis(ethylcyclopentadienyl)chromium has a molecular weight of 238.29 g/mol and a complexity of 42 . It has a rotatable bond count of 2 and a heavy atom count of 15 . It has a density of 1.15 g/mL at 25 °C .科学的研究の応用

Catalyst for Polymerization of Ethylene

Bis(ethylcyclopentadienyl)chromium is used as a catalyst for the polymerization of ethylene . In this process, the compound facilitates the reaction that leads to the formation of polyethylene, a common plastic material with numerous applications.

Metallurgy

Chromium compounds, including Bis(ethylcyclopentadienyl)chromium, are used in various metallurgical processes . They can serve as additives to improve the properties of metals, such as increasing their hardness, resistance to corrosion, and high-temperature stability.

Dyes and Pigments

Chromium-based compounds are often used in the production of dyes and pigments . They can provide a range of vibrant colors and have excellent lightfastness, making them suitable for use in various industries, including textiles, paints, and printing inks.

Wood Preservatives

Chromium compounds have been used as wood preservatives . They can protect wood from fungal decay, insects, and marine borers, thereby extending the lifespan of wood products.

Foundry Applications

In foundry applications, chromium compounds can be used as part of the sand casting process . They can help to improve the surface finish of castings and reduce defects.

Catalysis

Apart from polymerization, Bis(ethylcyclopentadienyl)chromium can also be used in other types of catalytic reactions . Its properties can help to increase the efficiency and selectivity of these reactions.

Tanning

While not specifically mentioned for Bis(ethylcyclopentadienyl)chromium, chromium compounds are widely used in the tanning of leather . They can help to stabilize the collagen fibers in the leather, making it more durable and resistant to decay.

8. Interconnectors for Solid Oxide Fuel Cells (SOFC) Chromium compounds can be used in the production of interconnectors for SOFC . These interconnectors play a crucial role in the performance of the fuel cells, enabling the flow of electricity between individual cells within the stack.

作用機序

Target of Action

Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.

Mode of Action

As a catalyst, Bis(ethylcyclopentadienyl)chromium facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.

Pharmacokinetics

It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .

Action Environment

The action of Bis(ethylcyclopentadienyl)chromium is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.

Safety and Hazards

Bis(ethylcyclopentadienyl)chromium is classified as a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause skin and eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring good ventilation .

特性

InChI |

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUJAILVLUFQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethylcyclopentadienyl)chromium | |

CAS RN |

55940-03-9 |

Source

|

| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)